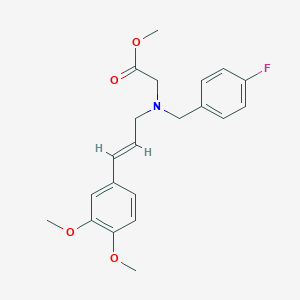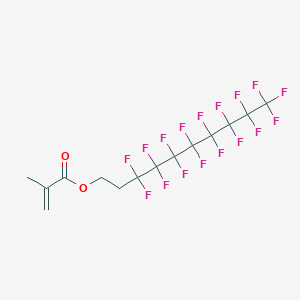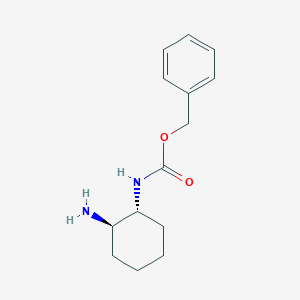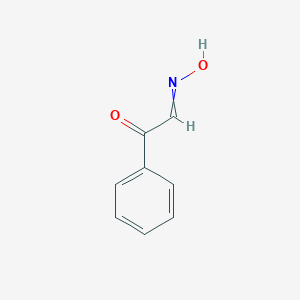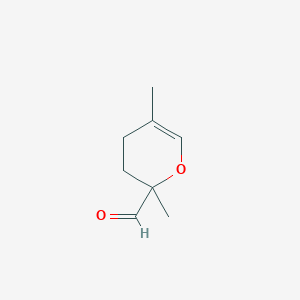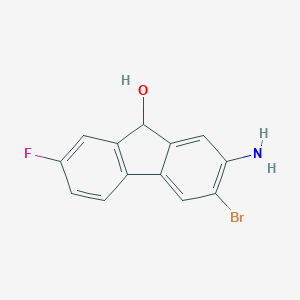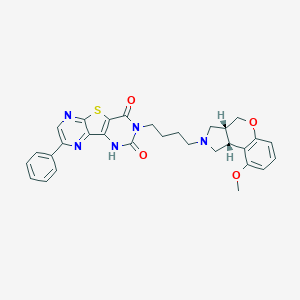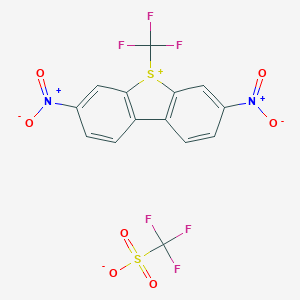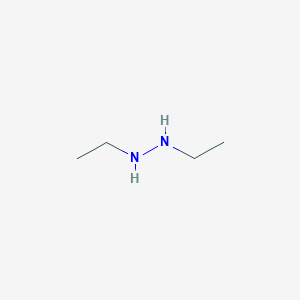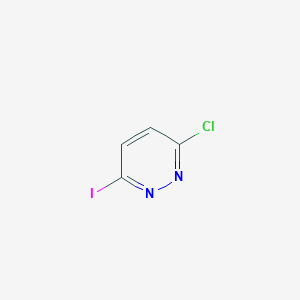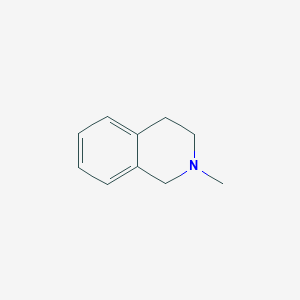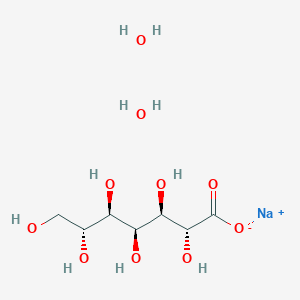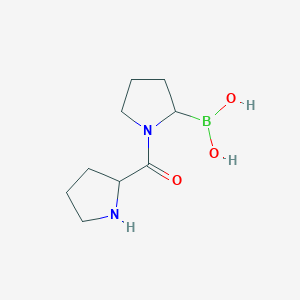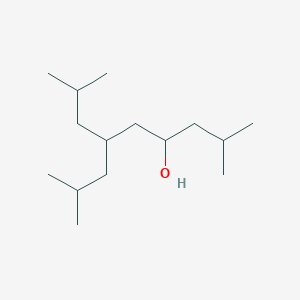
2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol, also known as dihydromyrcenol, is a colorless liquid with a pleasant odor. It is widely used in the fragrance industry due to its fresh, citrusy, and woody scent. Apart from its use in the fragrance industry, dihydromyrcenol has also been studied for its potential applications in scientific research.
Wirkmechanismus
Dihydromyrcenol is believed to activate odorant receptors by binding to specific sites on the receptor. This binding triggers a series of biochemical reactions, which ultimately leads to the perception of the scent.
Biochemische Und Physiologische Effekte
Dihydromyrcenol has been shown to have a variety of biochemical and physiological effects. For example, it has been found to increase the production of cyclic AMP (cAMP) in olfactory receptor cells. cAMP is a signaling molecule that plays a key role in the olfactory system. Dihydromyrcenol has also been shown to modulate the activity of ion channels in olfactory receptor cells, which can affect the sensitivity of the olfactory system to different odors.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydromyrcenol has several advantages as a model compound for studying odorant receptors. For example, it is a relatively simple molecule that can be easily synthesized and purified. It also has a well-defined scent profile, which makes it useful for studying how different odorant receptors respond to specific odors. However, 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol also has some limitations. For example, it may not accurately represent the complexity of natural odorants, which can contain hundreds of different chemical compounds.
Zukünftige Richtungen
There are several future directions for research on 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol. One area of interest is the development of more selective and potent odorant receptor agonists and antagonists. These compounds could be used to study the function of specific odorant receptors and to develop new treatments for olfactory disorders. Another area of interest is the use of 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol as a tool for studying the neural circuits that underlie olfactory perception. By combining 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol with advanced imaging techniques, researchers could gain insights into how different regions of the brain process and integrate olfactory information.
Synthesemethoden
Dihydromyrcenol can be synthesized by the hydrogenation of myrcene, a natural terpene found in many plants. The hydrogenation process involves the addition of hydrogen gas to myrcene in the presence of a catalyst, such as palladium or platinum. The resulting product is 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol, which can be purified through distillation.
Wissenschaftliche Forschungsanwendungen
Dihydromyrcenol has been studied for its potential applications in scientific research. One such application is its use as a model compound for studying odorant receptors in the olfactory system. Odorant receptors are proteins that are responsible for detecting and distinguishing different odors. By studying how 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol interacts with odorant receptors, researchers can gain insights into how the olfactory system works.
Eigenschaften
CAS-Nummer |
10143-20-1 |
|---|---|
Produktname |
2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol |
Molekularformel |
C15H32O |
Molekulargewicht |
228.41 g/mol |
IUPAC-Name |
2,8-dimethyl-6-(2-methylpropyl)nonan-4-ol |
InChI |
InChI=1S/C15H32O/c1-11(2)7-14(8-12(3)4)10-15(16)9-13(5)6/h11-16H,7-10H2,1-6H3 |
InChI-Schlüssel |
OTFAOIKIARLOEM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC(C)C)CC(CC(C)C)O |
Kanonische SMILES |
CC(C)CC(CC(C)C)CC(CC(C)C)O |
Synonyme |
2,8-Dimethyl-6-(2-methylpropyl)-4-nonanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




